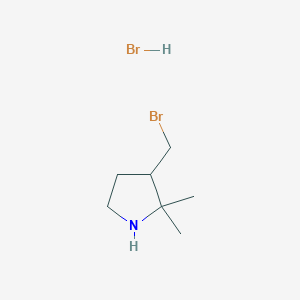
3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide, also known as BDP, is a chemical compound that has been widely used in scientific research. It is a pyrrolidine derivative that is commonly used as a reagent in organic synthesis and as a building block in the preparation of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide is not well understood. However, it is believed to act as a dopamine agonist and modulate the activity of neurotransmitters in the brain. It has also been shown to have antioxidant properties and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain and improve cognitive function. It has also been shown to have antioxidant properties and protect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide is its relatively simple synthesis method and high yield. It is also a versatile building block that can be used to prepare a variety of biologically active compounds. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for the use of 3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide in scientific research. One area of interest is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has also been shown to have potential as an antioxidant and anti-inflammatory agent, which could have applications in the treatment of a variety of diseases. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
The synthesis of 3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide involves the reaction of 2,2-dimethylpyrrolidine with formaldehyde and hydrobromic acid. The reaction proceeds through the formation of a bromomethyl intermediate, which is then quenched with hydrobromic acid to give the final product. The synthesis method is relatively simple and can be performed on a large scale with high yield.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide has been widely used in scientific research as a reagent in organic synthesis and as a building block in the preparation of various biologically active compounds. It has been used as a starting material for the synthesis of drugs such as piribedil and bifeprunox, which are used for the treatment of Parkinson's disease and schizophrenia, respectively.
Propiedades
IUPAC Name |
3-(bromomethyl)-2,2-dimethylpyrrolidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-7(2)6(5-8)3-4-9-7;/h6,9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTQISMYAMMQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)CBr)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464042.png)
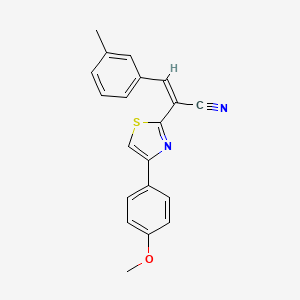


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide](/img/structure/B2464050.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2464053.png)

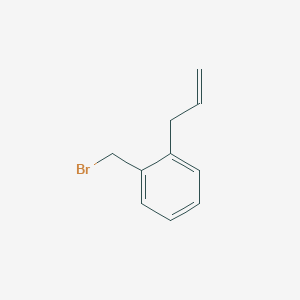
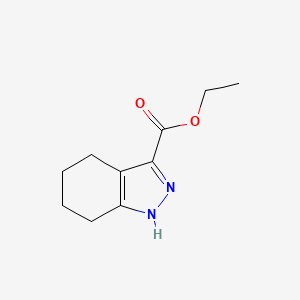
![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464057.png)

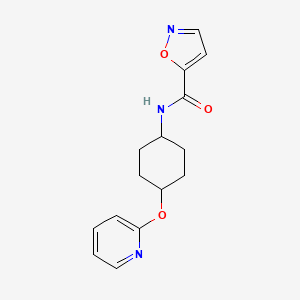
![8-(2,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464064.png)